2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
CAS No.: 173167-32-3
Cat. No.: VC20904552
Molecular Formula: C4H4N4O4
Molecular Weight: 172.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173167-32-3 |
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Molecular Formula | C4H4N4O4 |
Molecular Weight | 172.1 g/mol |
IUPAC Name | 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) |
Standard InChI Key | PCLPZHBFAXIPQV-UHFFFAOYSA-N |
Isomeric SMILES | C(C1=NC(=NN1)[N+](=O)[O-])C(=O)O |
SMILES | C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C(C1=NC(=NN1)[N+](=O)[O-])C(=O)O |
Introduction
Physical and Chemical Properties
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid possesses specific physicochemical properties that influence its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid, each with specific advantages depending on the starting materials and desired scale of production.
Laboratory-Scale Synthesis
The laboratory synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid typically involves nitration of 1,2,4-triazole derivatives. A common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with acetic acid under carefully controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
The synthesis can also be approached through cyclization methods similar to those used for related triazole compounds. For instance, literature on similar compounds suggests that the triazole ring can be formed via cyclocondensation reactions involving hydrazide derivatives . The synthesis of the target compound would then require subsequent nitration at the 5-position.
Industrial Production Methods
For industrial-scale production, optimized processes have been developed that prioritize efficiency, safety, and cost-effectiveness. These methods often utilize continuous flow reactors to maintain consistent reaction conditions, which is crucial for the nitration step. The use of catalysts and carefully optimized reaction parameters can enhance yield and purity while minimizing waste generation.
Industrial production typically includes additional purification steps to ensure product quality. Crystallization techniques are commonly employed to obtain the pure hydrate form of the compound, which is more stable and easier to handle than the anhydrous form.
Chemical Reactions and Behavior
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid exhibits various chemical behaviors owing to its functional groups and electronic structure.
Reactivity of the Triazole Ring
The 1,2,4-triazole core of the compound can participate in various reactions typical of nitrogen heterocycles. The nitrogen atoms in the ring can act as nucleophiles or coordinate with metal ions, making the compound potentially useful in coordination chemistry .
Carboxylic Acid Functionality
The acetic acid moiety at the 3-position can undergo typical carboxylic acid reactions including:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amide derivatives
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Reduction to form alcohols or aldehydes
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Decarboxylation under specific conditions
These transformations provide pathways for structural modification, allowing the synthesis of a variety of derivatives with potentially enhanced or altered properties .
Nitro Group Reactions
The nitro group at the 5-position can be subjected to various transformations:
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Reduction to an amino group using reducing agents
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Nucleophilic substitution under specific conditions
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Involvement in charge-transfer complexes due to its electron-withdrawing nature
These reactions expand the synthetic utility of the compound and allow for the preparation of diverse structural analogs with modified properties .
Applications in Research and Industry
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid serves as an important intermediate in various scientific applications and industrial processes.
Synthetic Chemistry Applications
In synthetic organic chemistry, the compound functions as a valuable building block for the synthesis of more complex molecules. Its functional groups provide multiple points for further derivatization, making it useful in the preparation of compounds with specific structural features .
The compound can serve as a precursor in the synthesis of:
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Ester and amide derivatives with modified physicochemical properties
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Heterocyclic systems with fused rings
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Compounds with tailored electronic properties for specific applications
Current Research Trends and Future Perspectives
Recent Advances
Recent research on 1,2,4-triazole derivatives has expanded our understanding of their chemistry and potential applications. Studies on related compounds have explored:
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Novel synthetic routes to improve yield and reduce environmental impact
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Structure-activity relationships to enhance biological activities
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Applications in material science, particularly in energetic materials and coordination chemistry
These advances provide a foundation for further research on 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid and its derivatives.
Research Gaps and Future Directions
Several aspects of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid remain underexplored, presenting opportunities for future research:
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Comprehensive evaluation of biological activities, particularly antimicrobial effects
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel derivatives with enhanced properties
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Investigation of potential applications in materials science
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Detailed toxicological and environmental impact studies Addressing these gaps could significantly advance our understanding of this compound and expand its applications across various scientific disciplines.
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